Oxypurinol

Description

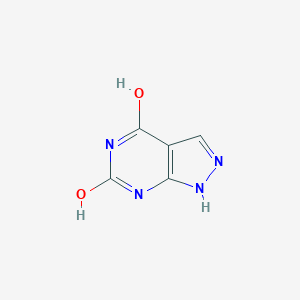

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035209 | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-59-0 | |

| Record name | Oxypurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxypurinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxypurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxypurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxypurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxipurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Oxypurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Metabolite of Allopurinol: A Technical Guide to Oxypurinol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of oxypurinol, the primary and pharmacologically active metabolite of the xanthine oxidase inhibitor, allopurinol. This document details the metabolic pathway, pharmacokinetic profiles of both allopurinol and oxypurinol, and the underlying mechanism of action. Furthermore, it provides detailed experimental protocols for the quantification of these compounds and for assessing their enzymatic inhibition, supplemented with visualizations to elucidate key processes.

Introduction to Allopurinol and its Primary Metabolite

Allopurinol is a cornerstone in the management of hyperuricemia and its clinical manifestations, most notably gout.[1] It is a structural analogue of the natural purine base, hypoxanthine. Following oral administration, allopurinol is rapidly and extensively metabolized in the liver to its primary metabolite, oxypurinol , also known as alloxanthine.[2][3] This conversion is so efficient that oxypurinol is detected in the circulation within 15 minutes of allopurinol administration.[1]

While allopurinol itself has a short plasma half-life, the therapeutic efficacy of the drug is largely attributed to oxypurinol.[2][3] Oxypurinol is also a potent inhibitor of xanthine oxidase but has a significantly longer elimination half-life, leading to its accumulation and sustained therapeutic effect during long-term administration.[1]

Metabolic Pathway of Allopurinol

Allopurinol is converted to oxypurinol through oxidation. This biotransformation is primarily catalyzed by aldehyde oxidase (AOX1) and, to a lesser extent, by xanthine oxidase (XDH), the very enzyme it is designed to inhibit. Both allopurinol and oxypurinol then act as inhibitors of xanthine oxidase, which is the rate-limiting enzyme in the catabolism of purines. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By inhibiting this enzyme, the production of uric acid is significantly reduced.

Below is a diagram illustrating the metabolic conversion of allopurinol and its subsequent inhibitory action on the purine catabolism pathway.

Caption: Allopurinol metabolism and its inhibitory effect on purine breakdown.

Quantitative Data: Pharmacokinetics and Enzyme Inhibition

The pharmacokinetic profiles of allopurinol and oxypurinol differ significantly, which is crucial for understanding the drug's dosing and clinical effects. Similarly, their inhibitory potential against xanthine oxidase has been quantified.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for allopurinol and its primary metabolite, oxypurinol, in subjects with normal renal function.

| Parameter | Allopurinol | Oxypurinol | Reference(s) |

| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) | [2][3] |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [2][3] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [2][3] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [2][3] |

| Renal Clearance (CLR) / Creatinine Clearance | N/A | 0.19 ± 0.06 | [2][3] |

Data are presented as mean ± standard deviation.

Xanthine Oxidase Inhibition

The inhibitory potency of allopurinol and oxypurinol against xanthine oxidase is a key determinant of their therapeutic effect.

| Compound | Inhibition Type | IC₅₀ | Kᵢ (Inhibition Constant) | Reference(s) |

| Allopurinol | Competitive | 2.84 ± 0.41 µM | 2.12 µM | [4] |

| Oxypurinol | Competitive | N/A | 1.29 µM | [5] |

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ is the inhibition constant, representing the concentration required to produce half-maximum inhibition.

Experimental Protocols

Accurate quantification of allopurinol and oxypurinol in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. The following protocols are detailed methodologies based on published literature.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the simultaneous quantification of allopurinol and oxypurinol in human serum.[6][7]

1. Sample Preparation (Protein Precipitation):

-

To 200 µL of serum in a microcentrifuge tube, add 20 µL of internal standard (e.g., Acyclovir, 50 mg/L).

-

Add 400 µL of 0.2 M perchloric acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube.

-

Add 100 µL of 2 M sodium hydroxide to neutralize the pH.

-

Vortex and centrifuge again under the same conditions.

-

Transfer the supernatant to an HPLC vial for injection.

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm, 125 x 4 mm).

-

Mobile Phase: 0.02 M Sodium Acetate, adjusted to pH 4.5.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 40 µL.

-

Detection Wavelength: 254 nm.

-

Retention Times: Approximately 9.9 min for oxypurinol and 12.3 min for allopurinol.

3. Quantification:

-

Construct a calibration curve using standards of known concentrations (e.g., 0.5-10 mg/L for allopurinol, 1-40 mg/L for oxypurinol).

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentration of the unknown samples from the linear regression of the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity for the simultaneous determination of allopurinol and oxypurinol in human plasma.[8][9]

1. Sample Preparation:

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard (e.g., allopurinol-d2, 10 ng/mL).

-

Vortex for 30 seconds.

-

Add 500 µL of 1.0% formic acid in acetonitrile to precipitate proteins.

-

Vortex for another 30 seconds.

-

Centrifuge at 13,148 x g for 10 minutes at 10°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

- Allopurinol: m/z 137.0 → 109.9

- Oxypurinol: m/z 153.1 → 136.0

- Allopurinol-d2 (IS): m/z 139.0 → 111.9

3. Quantification:

-

Establish calibration curves over the desired concentration range (e.g., 60-6000 ng/mL for allopurinol, 80-8000 ng/mL for oxypurinol).

-

Quantify using the peak area ratios of the analyte to the internal standard.

Caption: Workflow for sample preparation in LC-MS/MS analysis.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of compounds against xanthine oxidase by measuring the formation of uric acid.[10][11]

1. Reagents:

-

Phosphate buffer (e.g., 50-100 mM, pH 7.5).

-

Xanthine oxidase enzyme solution (e.g., 0.2 units/mL in buffer).

-

Xanthine substrate solution (e.g., 0.15 mM in buffer).

-

Test compound (e.g., allopurinol, oxypurinol) dissolved in DMSO and diluted in buffer.

2. Assay Procedure (in a 96-well plate):

-

Test Sample Well: Add 50 µL of the test compound solution, 69 µL of phosphate buffer, and 15 µL of the enzyme solution.

-

Blank Well: Add 50 µL of the test compound solution and 84 µL of phosphate buffer (no enzyme).

-

Incubate the plate at 25°C for 10-15 minutes.

-

Initiate the reaction by adding 66 µL of the xanthine substrate solution to all wells.

-

Immediately measure the absorbance at 290-295 nm using a microplate reader. Continue to read the absorbance at regular intervals (e.g., every minute) for 15 minutes to determine the rate of uric acid formation.

3. Calculation of Inhibition:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage inhibition is calculated using the formula:

- % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

-

The IC₅₀ value can be determined by plotting the percentage inhibition against different concentrations of the test compound.

References

- 1. Clinical pharmacokinetics of allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. herbmedpharmacol.com [herbmedpharmacol.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]

- 11. researchgate.net [researchgate.net]

Oxypurinol's Effect on Uric Acid Synthesis: A Technical Guide

Introduction

Oxypurinol, the primary active metabolite of the widely-prescribed gout medication allopurinol, plays a central role in the management of hyperuricemia.[1][2] This document provides a detailed technical overview of oxypurinol's mechanism of action, its quantitative effects on uric acid synthesis, and the experimental protocols used to characterize its activity. The information is intended for researchers, scientists, and professionals in the field of drug development. Oxypurinol functions as a potent inhibitor of xanthine oxidase, the terminal enzyme in the purine catabolism pathway responsible for producing uric acid.[1][3] By blocking this enzyme, oxypurinol effectively reduces the synthesis of uric acid, thereby lowering its concentration in the blood and urine.[1][4]

Core Mechanism of Action: Inhibition of Xanthine Oxidase

Uric acid is the final product of purine metabolism in humans. The pathway involves the sequential oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[5] Both of these steps are catalyzed by the metalloenzyme xanthine oxidoreductase (XOR), which contains a molybdenum (Mo) active center.[5][6]

Oxypurinol exerts its therapeutic effect by directly inhibiting this enzyme.[1] Allopurinol, a structural analog of hypoxanthine, is first metabolized by xanthine oxidase into oxypurinol.[4][5] This metabolite, oxypurinol, then acts as a potent inhibitor. The mechanism involves the reduction of the enzyme's Mo(VI) active center to Mo(IV).[5][6] Oxypurinol binds tightly to this reduced form of the enzyme, forming a stable complex that effectively blocks the enzyme's catalytic activity and prevents the production of uric acid.[5][7] While the binding is reversible, the reoxidation of the enzyme and subsequent release of oxypurinol is a slow process.[5]

Quantitative Data on Inhibition and Efficacy

The inhibitory potential of oxypurinol has been quantified through various in vitro and in vivo studies. Key parameters include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Clinical and preclinical studies have demonstrated its efficacy in reducing systemic uric acid levels.

Table 1: In Vitro Inhibition of Xanthine Oxidase by Oxypurinol

| Parameter | Enzyme Form | Substrate | Value | Source |

| Ki | Xanthine Oxidase (XO) | Xanthine | ~1.29 µM | [5][8] |

| Ki | Xanthine Dehydrogenase (XDH) | Xanthine | ~1.2 µM | [5] |

| IC50 | Xanthine Oxidase | - | 26.38 ± 4.87 µM | [9] |

Note: The Ki for oxypurinol is approximately 10-fold higher than that for its parent drug, allopurinol, indicating a comparatively lower binding affinity for the enzyme.[5]

Table 2: Effect of Oxypurinol on Plasma Uric Acid Levels

| Study Type | Subject | Treatment | Baseline Uric Acid (mg/dL) | Post-Treatment Uric Acid (mg/dL) | Percent Reduction | Source |

| Human Clinical Trial | Hyperuricemic Patients | Oxypurinol (equimolar to 300mg allopurinol) | 8.7 ± 1.4 | 6.0 ± 1.4 | ~31% | [10] |

| Human Clinical Trial | Hyperuricemic Patients | Allopurinol (300 mg) | 8.3 ± 1.4 | 5.4 ± 1.2 | ~35% | [10] |

| Animal Model | Hyperuricemic Mice | Oxypurinol (3 mg/kg) | ~9.0 | ~8.0 | ~11% (Not significant) | [5] |

| Animal Model | Hyperuricemic Mice | Oxypurinol (10 mg/kg) | ~9.0 | ~5.5 | ~39% | [5] |

| Animal Model | Hyperuricemic Mice | Allopurinol (3 mg/kg) | ~9.0 | ~5.0 | ~44% | [5] |

These studies highlight that while oxypurinol is an effective urate-lowering agent, its in vivo potency can be weaker than that of allopurinol at equivalent doses.[5][[“]]

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.[12][13] The assay is based on measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[12][14]

Methodology:

-

Reagent Preparation:

-

Prepare a 70 mM phosphate buffer (pH 7.5).

-

Prepare a stock solution of the substrate, xanthine (e.g., 150-300 µM), in the phosphate buffer.[12]

-

Prepare a solution of xanthine oxidase (e.g., 0.05 U/mL) in the phosphate buffer immediately before use.[12]

-

Prepare various concentrations of the test inhibitor (oxypurinol) and a positive control (allopurinol) in a suitable solvent (e.g., DMSO), then dilute in buffer.[13]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the test inhibitor solution, 30-35 µL of phosphate buffer, and 30-40 µL of the xanthine oxidase enzyme solution.[12][13]

-

Include control wells (no inhibitor) and blank wells (no enzyme).

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.

-

Incubate at 25°C for 15 minutes.[12]

-

Stop the reaction by adding 20 µL of 1.0 M HCl.[12]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 295 nm using a microplate reader.

-

Calculate the percentage of xanthine oxidase inhibition for each inhibitor concentration using the formula:

-

% Inhibition = (1 - [Absorbance of Test / Absorbance of Control]) * 100

-

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Hyperuricemia Animal Model

This protocol describes the induction of hyperuricemia in mice and the subsequent evaluation of oxypurinol's urate-lowering effects. Rodent models are commonly used, but because they express the enzyme uricase (which degrades uric acid), hyperuricemia must first be induced.[15]

Methodology:

-

Animal Model and Hyperuricemia Induction:

-

Use male mice (e.g., Kunming or C57BL/6 strain).

-

Induce hyperuricemia by administering a uricase inhibitor, such as potassium oxonate.[5][16] A typical method is intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of the test compound.[5][15]

-

Alternatively, a combination of potassium oxonate and a purine precursor like hypoxanthine can be administered orally for several days to establish a stable hyperuricemic model.[17]

-

-

Drug Administration:

-

Divide the animals into several groups: a normal control group, a hyperuricemic model group (vehicle control), a positive control group (e.g., allopurinol, 3 mg/kg), and test groups receiving different doses of oxypurinol (e.g., 3 mg/kg and 10 mg/kg).[5]

-

Administer the test compounds (oxypurinol, allopurinol, or vehicle) via an appropriate route, such as intraperitoneal injection or oral gavage.[5]

-

-

Sample Collection and Analysis:

-

At a predetermined time point after drug administration (e.g., 1 hour), collect blood samples from the animals.[5]

-

Separate the plasma or serum by centrifugation.

-

Measure the concentration of uric acid in the plasma/serum samples using a commercial uric acid assay kit or high-performance liquid chromatography (HPLC).

-

-

Data Analysis:

-

Compare the mean serum uric acid levels between the different treatment groups and the hyperuricemic model group.

-

Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed reductions in uric acid levels.

-

Oxypurinol is a cornerstone in the management of conditions associated with high uric acid levels. Its mechanism as a xanthine oxidase inhibitor is well-established, effectively blocking the terminal steps of purine catabolism.[1] Quantitative data from both in vitro and in vivo models confirm its ability to inhibit the enzyme and reduce systemic uric acid concentrations.[5][9][10] The standardized experimental protocols detailed herein provide a framework for the continued evaluation of oxypurinol and the development of novel xanthine oxidase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oxipurinol - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 13. revistabionatura.com [revistabionatura.com]

- 14. herbmedpharmacol.com [herbmedpharmacol.com]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. researchgate.net [researchgate.net]

- 17. Hyperuricemia research progress in model construction and traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport Mechanisms of Oxypurinol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Oxypurinol, the primary active metabolite of allopurinol, is central to the management of hyperuricemia and gout. Its pharmacological efficacy is intrinsically linked to its concentration in plasma and at its site of action, which is governed by complex cellular transport mechanisms, primarily within the kidneys and intestines. This document provides a comprehensive overview of the known cellular uptake and transport pathways for oxypurinol, details the experimental methodologies used to elucidate these mechanisms, and presents quantitative data on transporter interactions.

Introduction to Oxypurinol

Allopurinol is a cornerstone therapy for gout, acting as a prodrug that is rapidly metabolized to oxypurinol.[1][2] Oxypurinol is a structural analog of hypoxanthine and functions as a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid.[3][4] Unlike its parent compound, oxypurinol has a long elimination half-life of approximately 23 hours, making it the primary contributor to the therapeutic effect of allopurinol.[1][5] The clearance of oxypurinol is almost entirely dependent on renal excretion.[1] Consequently, understanding the transporters that mediate its movement across renal and intestinal epithelia is critical for optimizing therapy, predicting drug-drug interactions, and understanding inter-individual variability in patient response.

Renal Transport of Oxypurinol

The kidneys are the principal organ for oxypurinol elimination.[1] Its renal handling is complex, involving glomerular filtration followed by extensive active tubular reabsorption.[5] The structural similarity between oxypurinol and uric acid suggests that they share common transport pathways.[5][6] Several urate transporters located in the renal proximal tubule are implicated in the disposition of oxypurinol.

Key Renal Transporters

-

Urate Transporter 1 (URAT1/SLC22A12): Located on the apical membrane of proximal tubule cells, URAT1 is a major transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the circulation.[7][8] Oxypurinol is a substrate for URAT1.[6] This is supported by clinical observations where uricosuric agents known to inhibit URAT1, such as probenecid and benzbromarone, increase the renal clearance of oxypurinol, thereby inhibiting its reabsorption.[1][3][5]

-

Glucose Transporter 9 (GLUT9/SLC2A9): GLUT9 is expressed on both the apical and basolateral membranes of proximal tubule cells and plays a significant role in urate reabsorption.[5] Oxypurinol is believed to be a substrate for GLUT9.[6] Furthermore, oxypurinol has been shown to inhibit GLUT9-mediated uptake of uric acid.[2] Genetic variants in GLUT9 have been linked to alterations in oxypurinol clearance, reinforcing its role in the transporter's pathway.[5]

-

ATP-Binding Cassette Transporter G2 (ABCG2/BCRP): ABCG2 is an efflux transporter located on the apical membrane of renal proximal tubule cells, contributing to the secretion of substrates into the urine.[9] Oxypurinol is a confirmed substrate of ABCG2.[6][10] Reduced function of the ABCG2 transporter, as seen with the common Q141K genetic variant, is expected to decrease oxypurinol elimination by the kidneys, potentially leading to higher plasma concentrations.[6][10]

-

Organic Anion Transporters (OAT1/SLC22A6 & OAT3/SLC22A8): Situated on the basolateral membrane, OAT1 and OAT3 mediate the uptake of a wide array of organic anions from the blood into the proximal tubule cells for subsequent secretion into the urine.[11][12] Given their role in urate handling, they are considered likely candidates for oxypurinol transport from the circulation into the renal cells.[5] The classical OAT inhibitor, probenecid, increases oxypurinol clearance, which may be partly due to its effects on these transporters in addition to URAT1.[5][11]

-

Sodium-Dependent Phosphate Transporter 1 (NPT1/SLC17A1): NPT1 is another transporter implicated in urate handling.[5] While some genetic studies have shown a preliminary association between NPT1 variants and oxypurinol clearance, this link was not significant in multivariate analyses, suggesting its role may be minor or confounded by other factors.[6][13]

Intestinal Transport of Oxypurinol

While the primary route of elimination is renal, the initial absorption of the parent drug, allopurinol, and potentially oxypurinol itself, occurs in the intestine. ABCG2 is highly expressed in the intestinal epithelia and functions as an efflux pump, which can limit the oral absorption of its substrates.[9] Given that oxypurinol is an ABCG2 substrate, this transporter likely plays a role in its intestinal disposition, potentially by effluxing it back into the intestinal lumen.[9][10] In vitro studies using rat jejunum have demonstrated that oxypurinol is transported from the lumen into serosal secretions, suggesting the involvement of specific transport mechanisms for its absorption.[14][15]

Quantitative Data on Oxypurinol Transport

The following table summarizes key quantitative parameters related to the interaction of oxypurinol with cellular transporters and factors affecting its pharmacokinetics.

| Parameter | Transporter/Factor | Value | Species/System | Description | Citation(s) |

| IC₅₀ | GLUT9 | 108 µM | In vitro (Urate Uptake Assay) | Concentration of oxypurinol causing 50% inhibition of GLUT9-mediated uric acid uptake. | [2] |

| IC₅₀ | Erythrocyte Purine Transporter | 20 - 40 µmol/L | Human Erythrocytes | Concentration of oxypurinol causing 50% inhibition of allopurinol transport. | [16] |

| Apparent Clearance (CL/Fm) | Baseline | 1.8 L/h | Human (Normal Renal Function) | Typical apparent clearance of oxypurinol in patients with gout. | [5] |

| CL/Fm Change | Diuretic Use | ↓ 29% | Human | Co-administration of diuretics decreases oxypurinol clearance. | [5] |

| CL/Fm Change | Probenecid Use | ↑ 38% | Human | Co-administration of probenecid increases oxypurinol clearance. | [5] |

| CL/Fm Change | GLUT9 (rs16890979) | ↓ 17-21% | Human | Variant allele carriers show reduced oxypurinol clearance. | [5] |

| CL/Fm Change | ABCG2 (rs2231142) | ↑ 24% | Human (Univariate analysis) | T allele associated with increased clearance in initial analysis. | [6][13][17] |

| CL/Fm Change | NPT1 (rs1183201) | ↑ 22% | Human (Univariate analysis) | T allele associated with increased clearance in initial analysis. | [6][13][17] |

Experimental Protocols

The characterization of oxypurinol transporters relies on a combination of in vitro and clinical pharmacokinetic studies.

In Vitro Transporter Uptake Assay

This method is used to determine if a compound is a substrate or inhibitor of a specific transporter.

-

Cell Culture: Human embryonic kidney (HEK293) or other suitable mammalian cells are stably transfected to overexpress a single transporter protein of interest (e.g., URAT1, ABCG2, GLUT9). A control cell line (mock-transfected) is also maintained.

-

Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.

-

Uptake Experiment:

-

The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

An assay solution containing a radiolabeled substrate (e.g., [¹⁴C]-uric acid for inhibition studies, or potentially [¹⁴C]-oxypurinol for direct uptake) is added.

-

For inhibition assays, various concentrations of the test compound (oxypurinol) are included in the assay solution.

-

The plate is incubated at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

-

Termination and Lysis: The uptake is stopped by rapidly aspirating the assay solution and washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of radioactivity in the cell lysate is measured using liquid scintillation counting. Protein concentration in the lysate is determined to normalize the uptake data.

-

Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells. For inhibition studies, IC₅₀ values are determined by plotting uptake versus inhibitor concentration.

Population Pharmacokinetic (PopPK) Modeling

This clinical research method is used to identify and quantify the sources of variability in drug pharmacokinetics within a patient population.

-

Data Collection: A clinical study is conducted in a target population (e.g., patients with gout). Data collected includes patient demographics, body weight, renal function (e.g., creatinine clearance), concomitant medications, and genetic information for relevant transporter polymorphisms (e.g., ABCG2, GLUT9). Sparse blood samples are taken to measure plasma oxypurinol concentrations.

-

Model Development: A structural pharmacokinetic model (e.g., a one-compartment model with first-order absorption and elimination) is developed using specialized software like NONMEM.[13][18]

-

Covariate Analysis: The influence of collected patient data (covariates) on pharmacokinetic parameters like clearance (CL) and volume of distribution (V) is systematically tested. For example, the effect of creatinine clearance on oxypurinol clearance is modeled.

-

Model Validation: The final model's predictive performance is evaluated using various statistical and graphical methods to ensure its robustness and accuracy.

-

Interpretation: The final model identifies which factors (e.g., renal function, diuretic use, specific genotypes) are significant predictors of oxypurinol pharmacokinetics and quantifies the magnitude of their effect.[5][18]

Conclusion and Future Directions

The cellular transport of oxypurinol is a multifactorial process predominantly mediated by a suite of transporters shared with uric acid in the kidneys, including URAT1, GLUT9, and ABCG2. These transporters collectively determine the renal reabsorption and secretion of the drug, thereby influencing its systemic exposure and therapeutic efficacy. Genetic polymorphisms in these transporters, along with co-administered drugs that act as inhibitors or inducers, are key sources of inter-individual variability in response to allopurinol therapy.

Future research should focus on definitively quantifying the relative contribution of each transporter to the overall disposition of oxypurinol. The development of highly specific inhibitors for these transporters would be invaluable for mechanistic studies. Furthermore, integrating knowledge of a patient's genetic profile for these transporters into physiologically-based pharmacokinetic (PBPK) models could pave the way for personalized allopurinol dosing strategies, maximizing efficacy while minimizing the risk of adverse effects.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 8. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxypurinol pharmacokinetics and pharmacodynamics in healthy volunteers: Influence of BCRP Q141K polymorphism and patient characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 12. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Absorption and metabolism of allopurinol and oxypurinol by rat jejunum in vitro: effects on uric acid transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Allopurinol transport in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal [ourarchive.otago.ac.nz]

- 18. researchgate.net [researchgate.net]

Oxypurinol: A Technical Whitepaper on its Potential as an Inhibitor of Cellular Enzymes Beyond Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypurinol, the primary active metabolite of allopurinol, is a cornerstone in the management of hyperuricemia due to its potent inhibition of xanthine oxidase. However, the broader enzymatic inhibitory profile of oxypurinol is of significant interest in drug development and for understanding its complete pharmacological and potential toxicological effects. This technical guide provides an in-depth analysis of oxypurinol's reported interactions with other cellular enzymes, focusing on those involved in pyrimidine and purine metabolism. This paper summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

While the inhibitory action of oxypurinol on xanthine oxidase is well-documented, its off-target effects on other enzymes are less characterized. Understanding these interactions is crucial for predicting potential drug-drug interactions, explaining certain side effects of allopurinol therapy, and exploring new therapeutic applications for oxypurinol. This document synthesizes the current knowledge regarding the inhibitory potential of oxypurinol against key enzymes in nucleotide metabolism, namely orotate phosphoribosyltransferase (OPRT), orotidylate decarboxylase (ODC), and purine nucleoside phosphorylase (PNP).

Interaction with Pyrimidine Biosynthesis Enzymes

Allopurinol therapy has been observed to interfere with the de novo pyrimidine biosynthesis pathway. This interference is, in part, mediated by its active metabolite, oxypurinol. The key enzymes in this pathway that are reportedly affected are orotate phosphoribosyltransferase (OPRT) and orotidylate decarboxylase (ODC), which together form the bifunctional enzyme UMP synthase.

It is postulated that oxypurinol, acting as an analog of orotic acid, can be converted to oxypurinol ribonucleotide by OPRT.[1] This ribonucleotide derivative is then thought to inhibit ODC.[1][2] However, direct potent inhibition of these enzymes by oxypurinol itself has not been clearly demonstrated. Instead, some studies suggest a more complex interaction, including a potential "activation" of OPRT by oxypurinol in vitro.[3][4][5][6]

Quantitative Data on Enzyme Interaction

| Enzyme | Substrate(s) | Reported Effect of Oxypurinol | Quantitative Data (IC50/Ki) |

| Orotate Phosphoribosyltransferase (OPRT) | Orotic acid, Phosphoribosyl pyrophosphate | Described as being "activated" by oxypurinol in vitro in erythrocytes.[3][4][5][6] It is also postulated that OPRT can catalyze the formation of oxypurinol ribonucleotide.[1][2] | Not Available |

| Orotidylate Decarboxylase (ODC) | Orotidine 5'-monophosphate | Postulated to be inhibited by oxypurinol ribonucleotide, which is formed from oxypurinol by OPRT.[1][2] No direct inhibition by oxypurinol has been quantitatively demonstrated. | Not Available |

Signaling Pathway

The following diagram illustrates the proposed mechanism of interference of oxypurinol with the de novo pyrimidine biosynthesis pathway.

Experimental Protocols

A common method for assaying OPRT activity involves monitoring the conversion of radiolabeled orotic acid to orotidine 5'-monophosphate (OMP).

-

Principle: The assay measures the incorporation of a radioactive label from [¹⁴C]-orotic acid into OMP.

-

Reagents:

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

Phosphoribosyl pyrophosphate (PRPP)

-

[¹⁴C]-Orotic acid (specific activity appropriately diluted)

-

Enzyme preparation (cell lysate or purified enzyme)

-

Perchloric acid (for reaction termination)

-

Activated charcoal slurry (to adsorb unreacted orotic acid)

-

-

Procedure:

-

The reaction mixture containing buffer, MgCl₂, PRPP, and the enzyme preparation is pre-incubated.

-

The reaction is initiated by the addition of [¹⁴C]-orotic acid.

-

The reaction is allowed to proceed for a defined time at 37°C and is then terminated by the addition of perchloric acid.

-

The mixture is centrifuged to pellet the precipitated protein.

-

An aliquot of the supernatant is mixed with an activated charcoal slurry to bind the unreacted [¹⁴C]-orotic acid.

-

The charcoal is pelleted by centrifugation.

-

The radioactivity in the supernatant, which contains the [¹⁴C]-OMP product, is quantified by liquid scintillation counting.

-

-

Inhibition Studies: To assess the effect of oxypurinol, various concentrations of the compound are included in the pre-incubation step. The resulting enzyme activity is then compared to a control without the inhibitor.

ODC activity is typically measured by monitoring the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-orotidine 5'-monophosphate.

-

Principle: The assay quantifies the enzymatic decarboxylation of OMP, releasing radiolabeled carbon dioxide.

-

Reagents:

-

Phosphate buffer (pH 7.0)

-

[carboxyl-¹⁴C]-Orotidine 5'-monophosphate

-

Enzyme preparation

-

Hyamine hydroxide or other CO₂ trapping agent

-

Trichloroacetic acid (TCA) (for reaction termination)

-

-

Procedure:

-

The reaction is carried out in a sealed vessel with a center well containing a piece of filter paper soaked in a CO₂ trapping agent.

-

The reaction mixture containing buffer and the enzyme preparation is placed in the main compartment of the vessel.

-

The reaction is initiated by the addition of [carboxyl-¹⁴C]-OMP.

-

After incubation at 37°C for a specific time, the reaction is stopped by injecting TCA into the main compartment.

-

The vessel is allowed to stand to ensure complete trapping of the released ¹⁴CO₂ by the filter paper.

-

The filter paper is removed and placed in a scintillation vial for counting.

-

-

Inhibition Studies: Oxypurinol or its ribonucleotide can be added to the reaction mixture to assess their inhibitory effects on ODC activity.

Interaction with Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase is a key enzyme in the purine salvage pathway. Some evidence suggests that oxypurinol can act as a weak allosteric inhibitor of this enzyme.[7][8][9]

Quantitative Data on Enzyme Inhibition

While a precise Ki value for oxypurinol's inhibition of PNP is not definitively established, qualitative and semi-quantitative data are available.

| Enzyme | Substrate(s) | Reported Effect of Oxypurinol | Quantitative Data (IC50/Ki) |

| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine | Weak allosteric inhibitor.[7][8][9] The Ki for allopurinol and its riboside is reported as >200 μM, with oxypurinol suggested to have a stronger inhibitory effect.[7][10] | Ki > 200 µM (for allopurinol and its riboside)[7][10] |

Signaling Pathway

The following diagram illustrates the role of PNP in the purine salvage pathway and the point of inhibition by oxypurinol.

Experimental Protocol

A common spectrophotometric method for assaying PNP activity involves monitoring the conversion of a substrate to a product with a different absorbance spectrum.

-

Principle: The assay measures the phosphorolysis of inosine to hypoxanthine. The subsequent oxidation of hypoxanthine to uric acid by xanthine oxidase is monitored by the increase in absorbance at 293 nm.

-

Reagents:

-

Potassium phosphate buffer (pH 7.5)

-

Inosine (substrate)

-

Xanthine oxidase (coupling enzyme)

-

Enzyme preparation (cell lysate or purified PNP)

-

-

Procedure:

-

The reaction mixture containing buffer, inosine, and xanthine oxidase is prepared in a cuvette.

-

The reaction is initiated by the addition of the PNP enzyme preparation.

-

The increase in absorbance at 293 nm, corresponding to the formation of uric acid, is monitored over time using a spectrophotometer.

-

-

Inhibition Studies: To determine the inhibitory effect of oxypurinol, various concentrations of the compound are added to the reaction mixture, and the initial reaction rates are measured. The data can then be used to determine the type of inhibition and the inhibition constant (Ki).

Interaction with Aldehyde Oxidase

Aldehyde oxidase, along with xanthine oxidase, is involved in the metabolism of allopurinol to its active form, oxypurinol. However, there is no substantial evidence to suggest that oxypurinol acts as an inhibitor of aldehyde oxidase.

Conclusion

While oxypurinol is a highly potent and specific inhibitor of xanthine oxidase, its effects on other cellular enzymes appear to be more subtle and complex. The available evidence suggests that oxypurinol does not act as a direct, potent inhibitor of OPRT, ODC, or PNP. Instead, its influence on pyrimidine biosynthesis is likely indirect, mediated through the formation of its ribonucleotide. The weak allosteric inhibition of PNP suggests a potential for interaction at high therapeutic concentrations, but the clinical significance of this finding requires further investigation.

This technical guide provides a summary of the current understanding of oxypurinol's off-target enzyme interactions. Further research, particularly quantitative kinetic studies, is necessary to fully elucidate the mechanisms and physiological relevance of these interactions. The detailed experimental protocols provided herein offer a foundation for conducting such investigations.

References

- 1. Studies on the coordinate activity and lability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of allopurinol administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the coordinate activity and liability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of allopurinol administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of allopurinol-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of allopurinol-mediated increase in enzyme activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Mechanism of allopurinol-mediated increase in enzyme activity in man [jci.org]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of purine nucleoside phosphorylase activity and of T-cell function with allopurinol-riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Oxypurinol in Human Plasma by HPLC-UV

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout. It is rapidly metabolized in the body to its active metabolite, oxypurinol, which is also a potent inhibitor of the xanthine oxidase enzyme.[1][2] Therapeutic drug monitoring of oxypurinol is crucial for optimizing treatment, especially in patients with renal impairment or to ensure patient adherence.[3] This application note describes a simple, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of oxypurinol in human plasma samples. The method is suitable for pharmacokinetic studies and routine clinical monitoring.

Principle of the Method

This method utilizes reversed-phase chromatography to separate oxypurinol from endogenous plasma components. A C18 column is used as the stationary phase with an isocratic mobile phase consisting of a sodium acetate buffer.[3] Plasma samples are prepared using a straightforward protein precipitation step with acetonitrile, which also releases the drug from plasma proteins.[4][5] An internal standard (IS), such as acyclovir, is added to the plasma sample prior to precipitation to correct for variations in extraction efficiency and injection volume.[3][6] The eluate is monitored by a UV detector at 254 nm, a wavelength where oxypurinol exhibits strong absorbance.[4][7] Quantification is achieved by comparing the peak area ratio of oxypurinol to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

Chemicals: Oxypurinol reference standard, Acyclovir (internal standard), HPLC grade acetonitrile, Sodium acetate, Glacial acetic acid, and Milli-Q or HPLC grade water.

-

Equipment: HPLC system with a UV detector, C18 analytical column (e.g., 250 x 4.6 mm, 5 µm), analytical balance, centrifuge, vortex mixer, micropipettes, and autosampler vials.

2. Preparation of Solutions

-

Mobile Phase (0.02 M Sodium Acetate, pH 4.5): Dissolve 1.64 g of sodium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas before use.[3][8]

-

Stock Solution of Oxypurinol (100 µg/mL): Accurately weigh 10 mg of oxypurinol reference standard and dissolve it in 100 mL of the mobile phase. This stock solution should be stored at 2-8°C.

-

Stock Solution of Acyclovir (IS) (100 µg/mL): Accurately weigh 10 mg of acyclovir and dissolve it in 100 mL of the mobile phase.[3][6]

-

Working Internal Standard Solution (20 µg/mL): Dilute the acyclovir stock solution with the mobile phase to achieve a final concentration of 20 µg/mL.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Prepare a series of working standard solutions of oxypurinol by serially diluting the stock solution with drug-free human plasma.

-

The calibration curve should cover the expected concentration range of oxypurinol in plasma samples, for example, from 1.0 to 40.0 µg/mL.[3]

-

Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3.0, 15.0, and 30.0 µg/mL).

4. Sample Preparation Protocol

-

Pipette 200 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the working internal standard solution (Acyclovir, 20 µg/mL) and vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture vigorously for 1 minute.[5]

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 20 µL) of the supernatant into the HPLC system.[1]

Data Presentation

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 (ODS), 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5)[3][8] |

| Flow Rate | 1.0 mL/min[3][8] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (e.g., 25°C)[4] |

| UV Detection | 254 nm[3][4][7] |

| Internal Standard | Acyclovir[3][6] |

| Run Time | ~15 minutes |

Table 2: Method Validation Summary

| Parameter | Typical Result | Acceptance Criteria |

| Linearity Range | 1.0 - 40.0 µg/mL[3] | Correlation Coefficient (r²) ≥ 0.995 |

| Lower Limit of Quantification (LLOQ) | 1.0 µg/mL[3] | S/N ratio ≥ 10; Precision < 20%; Accuracy ± 20% |

| Intra-day Precision (CV%) | < 15%[3] | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | < 15%[3] | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Recovery) | 85% - 115%[3] | 85% - 115% (80% - 120% at LLOQ) |

| Selectivity | No interference from endogenous components | No significant peaks at the retention times of oxypurinol and IS |

Visualizations

Caption: Experimental workflow for oxypurinol quantification in plasma.

Caption: Key components of the HPLC method validation process.

References

- 1. tandfonline.com [tandfonline.com]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijpbs.net [ijpbs.net]

- 8. research.utwente.nl [research.utwente.nl]

Application Note: Quantification of Oxypurinol and its Metabolites in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous determination and quantification of oxypurinol, the primary active metabolite of allopurinol, and its related metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Allopurinol is a cornerstone in the management of hyperuricemia and gout, and monitoring the levels of its metabolites is crucial for assessing therapeutic efficacy and patient compliance.[1][2] The presented protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and professionals in drug development.

Introduction

Allopurinol is a structural isomer of hypoxanthine and acts as a xanthine oxidase inhibitor, a key enzyme in the purine catabolism pathway that converts hypoxanthine to xanthine and then to uric acid.[2][3][4] Following administration, allopurinol is rapidly metabolized in the liver to its major active metabolite, oxypurinol (also known as alloxanthine), primarily by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH).[3][5] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than allopurinol, making it the principal contributor to the therapeutic effect.[2] Other metabolites, such as oxypurinol-1-riboside and oxypurinol-7-riboside, can also be formed.

Given that high levels of oxypurinol have been associated with adverse drug reactions, accurate and reliable quantification in biological matrices like urine is essential for pharmacokinetic studies and clinical research.[5] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This application note presents a detailed protocol for the analysis of oxypurinol and its metabolites in urine.

Metabolic Pathway of Allopurinol

Caption: Metabolic conversion of allopurinol to oxypurinol and subsequent metabolites.

Experimental Protocol

This protocol is a composite based on established methodologies for the analysis of oxypurinol in urine.[1][6][7]

Materials and Reagents

-

Oxypurinol analytical standard

-

Oxypurinol metabolite analytical standards (e.g., oxypurinol-1-riboside, oxypurinol-7-riboside)

-

Internal Standard (IS), e.g., 8-methylxanthine or a stable isotope-labeled oxypurinol

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human urine (drug-free for calibration standards and quality controls)

-

Microcentrifuge tubes

-

Syringe filters (0.2 µm)

Instrumentation

-

A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for urine samples due to the relatively high concentrations of oxypurinol.[1][7]

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a microcentrifuge tube, dilute 50 µL of urine with 950 µL of a solution containing the internal standard in an appropriate solvent mixture (e.g., acetonitrile/methanol/water, 95/2/3, v/v/v).[1][7]

-

Vortex the mixture for 30 seconds.

-

Centrifuge the diluted sample at 14,000 rpm for 10 minutes to pellet any particulates.[8]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Atlantis HILIC Silica column (3 µm, 100 mm x 2.1 mm) or equivalent |

| Mobile Phase A | 50 mM ammonium acetate in 0.2% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (98:2, v/v) |

| Gradient | Isocratic elution with 97% B |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 2 µL |

Note: Chromatographic conditions should be optimized for the specific instrument and column used.

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Oxypurinol: m/z 150.8 → 108.0; Internal Standard (8-methylxanthine): m/z 164.9 → 121.8[1][7] |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500 °C |

Note: MS parameters, especially MRM transitions and collision energies, must be optimized for the specific analytes and instrument.

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of oxypurinol in urine.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of oxypurinol in urine based on published methods.

Table 1: Calibration and Linearity

| Analyte | Matrix | Calibration Range (mg/L) | Regression Model | Correlation Coefficient (r²) | Reference |

| Oxypurinol | Urine | 10 - 200 | Quadratic (1/x) | > 0.997 | [1] |

Table 2: Accuracy and Precision

| Analyte | Matrix | QC Level (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Oxypurinol | Urine | 20 | < 11.2 | < 11.2 | 96.1 - 104 | [1] |

| Oxypurinol | Urine | 80 | < 11.2 | < 11.2 | 96.1 - 104 | [1] |

| Oxypurinol | Urine | 150 | < 11.2 | < 11.2 | 96.1 - 104 | [1] |

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of oxypurinol and its metabolites in human urine. The simple sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for pharmacokinetic studies, therapeutic drug monitoring research, and other applications in drug development. The provided protocol and performance characteristics serve as a valuable resource for researchers and scientists in the field.

References

- 1. Measurement of urinary oxypurinol by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alopurinol – Wikipedie [cs.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry [agris.fao.org]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. dergipark.org.tr [dergipark.org.tr]

Application Note: Measuring the Effect of Oxypurinol on Cellular Reactive Oxygen Species (ROS) Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal cellular metabolism.[1][2] While ROS play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in various pathologies including cancer, neurodegenerative diseases, and atherosclerosis.[3][4] One significant enzymatic source of cellular ROS is xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine and xanthine to uric acid, producing superoxide and hydrogen peroxide in the process.[5][6][7]

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[5][8] By blocking this enzyme, oxypurinol reduces the production of uric acid and, consequently, the generation of associated ROS.[6][8] This antioxidant potential makes oxypurinol a valuable tool for studying the role of XO-derived ROS in various disease models and a potential therapeutic agent for conditions associated with oxidative stress.

This application note provides detailed protocols for cell-based assays to measure the effect of oxypurinol on ROS production. The methodologies described utilize common fluorescent and luminescent probes, including 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), CellROX® Green, and a luminol-based assay, suitable for high-throughput screening and detailed mechanistic studies.

Signaling Pathway of Oxypurinol's Effect on ROS Production

Caption: Oxypurinol inhibits xanthine oxidase, blocking ROS production.

Experimental Protocols

DCFDA-Based Assay for General ROS Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is a widely used method for detecting cellular ROS.[3] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

DCFDA (20 mM stock in DMSO)[10]

-

Oxypurinol (stock solution in a suitable solvent, e.g., DMSO or NaOH)

-

ROS Inducer (e.g., Tert-Butyl Hydrogen Peroxide - TBHP) as a positive control[11]

-

Black, clear-bottom 96-well microplates

-

Fluorescence microplate reader (Ex/Em = 485/535 nm)[12]

Protocol for Adherent Cells:

-

Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.[13][14]

-

The next day, remove the culture medium and wash the cells once with 100 µL of 1X PBS.[11]

-

Prepare a 20 µM working solution of DCFDA in pre-warmed serum-free culture medium or 1X Assay Buffer.[10][15]

-

Add 100 µL of the DCFDA working solution to each well and incubate for 45 minutes at 37°C in the dark.[13]

-

Remove the DCFDA solution and wash the cells once with 100 µL of 1X PBS.

-

Add 100 µL of culture medium containing various concentrations of oxypurinol to the respective wells. Include wells with vehicle control and a positive control (e.g., 50 µM TBHP).

-

Incubate for the desired treatment time (e.g., 1-6 hours).[13]

-

Measure the fluorescence intensity using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.[11][12]

Protocol for Suspension Cells:

-

Grow suspension cells to the desired density and collect approximately 1.5 x 10^5 cells per well.[12]

-

Centrifuge the cells, discard the supernatant, and wash once with 1X PBS.

-

Resuspend the cells in DCFDA working solution at a concentration of 1 x 10^6 cells/mL and incubate for 30 minutes at 37°C in the dark.[13]

-

Centrifuge the cells, remove the supernatant, and resuspend them in fresh culture medium.

-

Seed 100,000 stained cells per well in a 96-well plate.[13]

-

Add oxypurinol or controls as described for adherent cells.

-

Incubate for the desired time and measure fluorescence.

CellROX® Green Assay for Oxidative Stress

CellROX® Green is a fluorogenic probe for measuring oxidative stress in live cells. It is weakly fluorescent in a reduced state and exhibits bright green fluorescence upon oxidation by ROS and subsequent binding to DNA.[16][17]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CellROX® Green Reagent (5 µM working solution)[18]

-

Oxypurinol

-

Positive control (e.g., Menadione)[19]

-

Flow cytometer or fluorescence microscope

Protocol for Flow Cytometry:

-

Treat cells with various concentrations of oxypurinol or vehicle control for the desired duration.

-

Add CellROX® Green Reagent to a final concentration of 5 µM and incubate for 30 minutes at 37°C.[18]

-

Harvest the cells (e.g., by trypsinization for adherent cells) and wash them once with 1X PBS.[18]

-

Resuspend the cells in PBS and analyze immediately by flow cytometry, detecting the fluorescence in the green channel.[20]

Luminol-Based Chemiluminescence Assay for Extracellular H2O2

This assay detects hydrogen peroxide (H2O2) production based on the horseradish peroxidase (HRP)-catalyzed oxidation of luminol, which results in the emission of light.[21][22]

Materials:

-

Cells of interest

-

Luminol stock solution

-

Horseradish Peroxidase (HRP)

-

Oxypurinol

-

Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Seed cells in a white, opaque 96-well plate.

-

Pre-treat cells with various concentrations of oxypurinol or vehicle for the desired time.

-

Prepare the assay reagent containing luminol and HRP in a suitable buffer.

-

Add the assay reagent to the wells.

-

If using a positive control, add PMA to induce an oxidative burst.

-

Immediately measure the chemiluminescence using a luminometer. The signal can be measured kinetically over time.[23]

Experimental Workflow Diagram

Caption: General workflow for measuring oxypurinol's effect on ROS.

Data Presentation

The quantitative data generated from these assays can be summarized in tables for clear comparison.

Table 1: Effect of Oxypurinol on TBHP-Induced ROS Production (DCFDA Assay)

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition of ROS |

| Vehicle Control | - | 1500 | - |

| TBHP (50 µM) | - | 8500 | 0 |

| TBHP + Oxypurinol | 10 | 6200 | 32.8 |

| TBHP + Oxypurinol | 50 | 3500 | 71.4 |

| TBHP + Oxypurinol | 100 | 2100 | 91.4 |

Table 2: Effect of Oxypurinol on Basal ROS Levels (CellROX® Green Assay)

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| Untreated Control | - | 500 | 1.0 |

| Oxypurinol | 10 | 420 | 0.84 |

| Oxypurinol | 50 | 310 | 0.62 |

| Oxypurinol | 100 | 220 | 0.44 |

| Positive Control (Menadione) | 25 | 2500 | 5.0 |

Table 3: IC50 Values of Different Xanthine Oxidase Inhibitors on ROS Production

| Compound | IC50 (µM) |

| Allopurinol | 0.258[6] |

| Oxypurinol | 1.80[6] |

| Febuxostat | 0.00133[6] |

| Topiroxostat | 0.000495[6] |

Conclusion

The protocols outlined in this application note provide robust and reliable methods for quantifying the inhibitory effect of oxypurinol on cellular ROS production. The choice of assay will depend on the specific research question, cell type, and available instrumentation. The DCFDA assay is a good starting point for general ROS detection, while CellROX® Green offers an alternative for measuring oxidative stress, and the luminol-based assay is specific for extracellular H2O2. By employing these methods, researchers can effectively investigate the role of xanthine oxidase-mediated ROS in various biological processes and evaluate the therapeutic potential of oxypurinol and other related compounds.

References

- 1. agilent.com [agilent.com]

- 2. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Oxypurinol protects renal ischemia/reperfusion injury via heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular ROS Assay [cellbiolabs.com]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. abcam.cn [abcam.cn]

- 13. abcam.com [abcam.com]

- 14. assaygenie.com [assaygenie.com]

- 15. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ROS Detection in Botryococcus braunii Colonies with CellROX Green Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CellROX Green Reagent, for oxidative stress detection | LabX.com [labx.com]

- 18. ROS Measurement Using CellROX [protocols.io]

- 19. A New Luminescent Assay for Detection of Reactive Oxygen Species [worldwide.promega.com]

- 20. 4.11. Reactive Oxygen Species (ROS) Detection With CellROX-Green Reagent Using Flow Cytometry [bio-protocol.org]

- 21. research-portal.uu.nl [research-portal.uu.nl]

- 22. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]

- 23. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]

Protocol for Assessing Oxypurinol's Impact on Endothelial Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress, is a key initiating factor in the pathogenesis of various cardiovascular diseases. Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase, an enzyme that contributes to the production of reactive oxygen species (ROS). By reducing ROS, oxypurinol is hypothesized to improve endothelial function by increasing the bioavailability of NO. This document provides detailed application notes and protocols for assessing the impact of oxypurinol on endothelial cell function in vitro.

Key Signaling Pathway

Oxypurinol's primary mechanism of action in the endothelium involves the inhibition of xanthine oxidase. This leads to a reduction in superoxide (O₂⁻) production, which in turn prevents the scavenging of nitric oxide (NO). The increased bioavailability of NO can then promote vasodilation and other beneficial endothelial functions.

Mechanism of Oxypurinol on Endothelial Function.

Experimental Protocols

This section provides detailed protocols for assessing key aspects of endothelial cell function in response to oxypurinol treatment. It is recommended to use primary human umbilical vein endothelial cells (HUVECs) for these assays.

Assessment of Nitric Oxide (NO) Production (Griess Assay)

Principle: This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.

Protocol:

-

Cell Culture and Treatment:

-

Seed HUVECs in a 24-well plate and grow to 80-90% confluency.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with fresh culture medium containing various concentrations of oxypurinol (e.g., 10, 50, 100 µM) or vehicle control for the desired treatment time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

-

-

Griess Reaction:

-

In a 96-well plate, add 50 µL of the collected supernatant.

-